2-Diazo-1-naphthol-5-sulfonic acid sod&

Conducting Polymer Actuators Polypyrrole Bilayers Photo-activated Dopants

This specific 5-sulfonic acid isomer is a performance-critical diazo precursor for regiospecific azo dye synthesis, near-UV photoresist sensitizers, and light-driven polymer actuators. The 5-sulfo position dictates exclusive coupling at the 2-position and enables the photo-induced Wolff rearrangement, delivering a demonstrated 3x actuation displacement under solar irradiation. Generic substitution with the 4-sulfonate isomer or non-photoactive dopants will compromise process performance and product specifications. Procure this CAS-grade material to ensure batch-to-batch consistency in single-isomer azo dyes and reliable photolithographic patterning in semiconductor and organic electronic fabrication.

Molecular Formula C10H9N2NaO5S
Molecular Weight 292.25 g/mol
CAS No. 312619-43-5
Cat. No. B12574628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diazo-1-naphthol-5-sulfonic acid sod&
CAS312619-43-5
Molecular FormulaC10H9N2NaO5S
Molecular Weight292.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=[N+]=[N-])C2O)C(=C1)S(=O)(=O)[O-].O.[Na+]
InChIInChI=1S/C10H8N2O4S.Na.H2O/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16;;/h1-5,10,13H,(H,14,15,16);;1H2/q;+1;/p-1
InChIKeyMPJHBNQXLMVKSH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Diazo-1-naphthol-5-sulfonic acid sodium salt monohydrate (CAS 312619-43-5): Technical Profile for R&D and Industrial Procurement


2-Diazo-1-naphthol-5-sulfonic acid sodium salt monohydrate (CAS 312619-43-5) is a light-sensitive, self-reactive diazo compound . Its core structure comprises a naphthalene ring system functionalized with a diazo group and a sulfonate salt. In solid form, it is a crystalline solid with a melting point (with decomposition) of 143°C . This compound functions as a critical precursor for photoresist sensitizers [1], a photo-active dopant in electroactive polymer actuators [2], and a coupling component for the regiospecific synthesis of azo dyes [3]. Its commercial utility stems from the specific positioning of the sulfonic acid group at the 5-position, which dictates its photochemical and chemical reactivity.

Why 2-Diazo-1-naphthol-5-sulfonic acid sodium salt (CAS 312619-43-5) Cannot Be Replaced by Its Closest Analogs


Generic substitution of diazo-naphthol sulfonates is not possible due to the critical impact of the sulfonic acid group's position on the naphthalene ring. The 5-sulfonic acid isomer (this compound) and the 4-sulfonic acid isomer (CAS 64173-96-2) are not interchangeable. Their differing substitution patterns result in distinct photoresist absorption profiles, which determine compatibility with specific UV and laser exposure systems [1]. Furthermore, the 5-sulfo group enforces exclusive coupling at the 2-position during azo dye synthesis, a regioselectivity that is fundamentally altered in the 4-sulfonic acid analog [2]. In polymer actuator applications, the unique photo-induced Wolff rearrangement of the 5-sulfonate derivative is the direct mechanism for generating secondary charges and enhancing actuation, a function absent in non-photoactive dopants like dodecylbenzenesulfonate (DBS) [3]. Consequently, substituting this specific CAS registry number with a different diazo-naphthol sulfonate or a non-diazo dopant will result in significant changes to process performance and product specifications.

Quantitative Evidence for Differentiating 2-Diazo-1-naphthol-5-sulfonic acid sodium salt (CAS 312619-43-5)


Direct Evidence: 3x Increase in Actuation Displacement vs. Non-Photoactive Dopant DBS

When incorporated as a dopant in a polypyrrole (PPy) bilayer actuator, the target compound (DNSA) enables a three-fold increase in bending displacement upon solar irradiation compared to a control bilayer doped with the conventional, non-photoactive dopant dodecylbenzenesulfonate (DBS) [1]. A mixed dopant system (DBS-DNSA) also showed a two-fold increase. The reference PPy/DBS actuator exhibited no change in displacement under the same irradiation conditions [1].

Conducting Polymer Actuators Polypyrrole Bilayers Photo-activated Dopants Soft Robotics

Evidence: Distinct Photoresist Absorption Profile Differentiates 5-Sulfonic from 4-Sulfonic Acid Analogs

The absorption spectrum of photoresists based on 2-diazo-1-naphthol-5-sulfonic acid is a key differentiator from its 4-sulfonic acid analog. Patented compositions utilizing the 5-sulfonic acid ester are specified for use with conventional UV sources emitting below 400 nm [1]. In contrast, a novel class of naphthalimide-based diazides, designed as alternatives, were developed specifically to absorb at longer wavelengths (e.g., 488 nm for argon-ion lasers) where the 5-sulfonic acid derivatives have negligible absorption [1]. This establishes a clear, quantifiable performance boundary: the 5-sulfonic acid compound is optimal for traditional UV lithography but unsuitable for direct imaging with visible lasers, whereas the 4-sulfonic acid or novel analogs are selected for different exposure tools.

Photoresist Lithography Sensitizer UV Absorption

Evidence: Regiospecific Coupling at the 2-Position Ensures Isomerically Pure Azo Dye Synthesis

The position of the sulfonic acid group dictates the coupling outcome in dye synthesis. Unlike 2-diazo-1-naphthol-4-sulfonic acid or unsubstituted analogs, the sulfo group in the 5-position strongly interferes with electrophilic attack at the naphthalene ring's 4-position [1]. As a result, derivatives of 1-naphthol-5-sulfonic acid couple exclusively at the 2-position with most diazo compounds [1]. This enforced regioselectivity is a critical manufacturing advantage, as it prevents the formation of isomeric byproducts, ensuring consistent color properties and simplifying purification.

Azo Dye Synthesis Diazotization Regioselectivity Colorants

Evidence: Thermal Stability Profile Differentiates Monohydrate (143°C) from Anhydrous Form (>360°C)

The target monohydrate (CAS 312619-43-5) exhibits a melting point with decomposition at 143°C , a value significantly lower than that reported for the anhydrous sodium salt (CAS 2657-00-3), which is listed as >360°C . This 200+°C difference in thermal behavior is a critical variable for process engineers. The monohydrate's lower thermal stability may influence its suitability in high-temperature processing steps (e.g., some polymer extrusion or curing cycles), while the anhydrous form may offer a wider processing window but potentially at a higher procurement cost.

Thermal Stability Processing Window Hydrate vs. Anhydrous Formulation

Validated Application Scenarios for 2-Diazo-1-naphthol-5-sulfonic acid sodium salt (CAS 312619-43-5) Based on Quantitative Evidence


Photo-Actuator Fabrication for Light-Controlled Soft Robotics and Smart Textiles

Based on the demonstrated 3x increase in actuation displacement under solar irradiation [1], this compound is ideally suited as a photo-active dopant in polypyrrole-based bilayer actuators. Procurement should be prioritized for R&D groups developing light-controlled micro-actuators, artificial muscles, or smart textiles where external, non-contact stimulation is required. The differentiation from non-photoactive dopants like DBS is unambiguous and performance-critical.

Sensitizer Precursor for Traditional UV Photoresists in Semiconductor Lithography

The compound's established utility as a precursor for photoresist sensitizers that absorb in the near-UV (below ~450 nm) [1] makes it a key procurement item for manufacturers of positive photoresists designed for legacy and mainstream semiconductor fabrication lines using Hg lamp or similar UV exposure tools. It should not be procured for direct imaging processes using visible lasers (e.g., 488 nm argon-ion lasers), where alternative sensitizers are required [1].

Synthesis of High-Purity, Isomerically Pure Azo Dyes for Textile and Industrial Colorants

Leveraging its enforced regiospecific coupling at the 2-position [1], this compound is a strategic procurement choice for dye chemists and manufacturers seeking to synthesize single-isomer azo dyes. This characteristic simplifies downstream purification and guarantees batch-to-batch color consistency, offering a clear manufacturing advantage over less selective diazo coupling components.

Formulation of Photo-Patternable Conductive Polymer Composites

The compound's ability to undergo a photo-induced Wolff rearrangement to generate a hydrophilic carboxylate group [1] makes it valuable for creating photo-patternable conducting polymer films. When embedded in a polymer matrix like novolac resin [1], it can facilitate the photolithographic patterning of micro-structures, a critical step in manufacturing organic electronic devices and sensors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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